molecular formula C11H20O3 B8776889 2-Methyl-2-tetrahydropyran-4-yl-propionic acid ethyl ester

2-Methyl-2-tetrahydropyran-4-yl-propionic acid ethyl ester

Cat. No. B8776889
M. Wt: 200.27 g/mol
InChI Key: ZZQWSSNYWVSMAB-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A solution of 1 g (tetrahydro-pyran-4-yl)-acetic acid ethyl ester [103260-44-2] in 3 ml of dry tetrahydrofuran is added dropwise to a solution of lithium diisopropyl amide (freshly prepared from 1 ml diisopropyl amine and 4.3 ml 1.6 M butyllithium solution in hexanes) in 5 ml of dry tetrahydrofuran at −78° C. The reaction mixture is stirred for 15 minutes at −78° C. and then 0.46 ml of methyl iodide are added and the mixture is allowed to warm to 0° C. over a period of 15 minutes. The reaction mixture is re-cooled to −78° C. and then a solution of lithium diisopropyl amide (freshly prepared from 1 ml diisopropyl amine and 4.3 ml 1.6 M butyllithium solution in hexanes) in 5 ml of dry tetrahydrofuran is added dropwise. The solution is stirred for 15 minutes at −78° C. and then 0.46 ml of methyl iodide are added and the mixture is allowed to warm to room temperature. After 2 hours, the reaction mixture is quenched with 20 ml of 1M HCl and then extracted with tert-butyl methyl ether (2×). The combined organic phases are washed with brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a colourless oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.27 (1:5 EtOAc-heptane).
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.46 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
4.3 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])CC1CCOCC1)[CH3:2].C([N-][CH:17]([CH3:19])[CH3:18])(C)C.[Li+].[CH:21](NC(C)C)(C)C.C([Li])CCC.CI.[O:35]1[CH2:39][CH2:38][CH2:37][CH2:36]1>>[CH2:1]([O:3][C:4](=[O:12])[C:17]([CH3:18])([CH:19]1[CH2:38][CH2:39][O:35][CH2:36][CH2:37]1)[CH3:21])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(CC1CCOCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0.46 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over a period of 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is re-cooled to −78° C.
ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
The solution is stirred for 15 minutes at −78° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with 20 ml of 1M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (2×)
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(C)(C1CCOCC1)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.